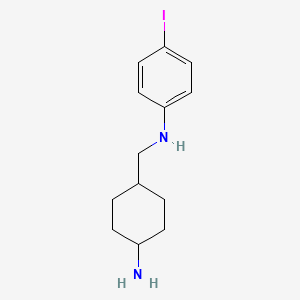

trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-amine

Vue d'ensemble

Description

trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-amine: is a synthetic organic compound that features both an aminocyclohexylmethyl group and an iodophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-amine typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodoaniline and cyclohexanone.

Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-iodoaniline with cyclohexanone under acidic conditions to form a Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

Cyclization: The resulting amine undergoes cyclization to form the aminocyclohexylmethyl group.

Final Product:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

Catalysis: Using catalysts to improve reaction efficiency.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Scalability: Adapting the process for large-scale production while maintaining consistency and quality.

Analyse Des Réactions Chimiques

Types of Reactions

trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The iodophenyl group can be reduced to form a phenyl group.

Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like sodium hydroxide or ammonia in the presence of a suitable solvent.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of hydroxyl or amino derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound is primarily recognized for its role as a building block in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in multiple chemical reactions, making it a versatile intermediate in drug discovery.

Chiral Amine Synthesis

Chiral amines are crucial in the pharmaceutical industry due to their presence in numerous bioactive compounds. trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-amine can be utilized in asymmetric synthesis processes to produce chiral amines with high enantioselectivity. Recent advancements have shown that employing this compound as a substrate can yield chiral amines with enantiomeric excess (ee) values exceeding 90% .

Bioisosteric Modifications

The compound can serve as a bioisostere for amide bonds in drug design. By replacing traditional amide bonds with this compound, researchers can enhance the pharmacokinetic properties of lead compounds, thereby increasing their efficacy and reducing toxicity . This approach has led to the development of novel peptidomimetics that maintain desired therapeutic effects while improving biological activity.

Synthetic Methodologies

The synthesis of this compound involves several methodologies that enhance its utility in organic synthesis.

Catalytic Systems

Recent studies have explored various catalytic systems for the synthesis of this compound, including metal-catalyzed reactions that facilitate the formation of complex structures from simpler precursors. Iridium-based catalysts have been particularly effective, providing high yields and selectivity in the formation of chiral amines from related substrates .

Green Chemistry Approaches

Sustainable practices in the synthesis of this compound have been emphasized through the use of environmentally friendly solvents and conditions. Continuous-flow processes and visible light photoredox catalysis are being investigated as methods to reduce waste and improve reaction efficiency .

The biological activity of this compound has been explored in various contexts, particularly regarding its potential as an anti-cancer agent and its role in targeting specific viral proteins.

Antiviral Activity

Research has indicated that derivatives of this compound can inhibit viral infectivity factors, making them potential candidates for antiviral drug development. For instance, modifications to the structure have shown increased potency against HIV-1 by targeting viral proteins effectively .

Anticancer Properties

Studies have demonstrated that compounds derived from this compound exhibit significant antiproliferative activity against various cancer cell lines. The introduction of specific substituents has been linked to enhanced activity profiles, indicating a promising avenue for cancer therapy .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The aminocyclohexylmethyl group can interact with active sites of enzymes, while the iodophenyl group can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

trans-4-Aminocyclohexanol: Similar structure but lacks the iodophenyl group.

trans-4-Iodocyclohexanol: Contains an iodophenyl group but lacks the aminocyclohexylmethyl group.

trans-4-Aminocyclohexylamine: Contains an aminocyclohexyl group but lacks the iodophenyl group.

Uniqueness

trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-amine is unique due to the presence of both the aminocyclohexylmethyl and iodophenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Activité Biologique

Trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-amine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group, an amino group, and an iodophenyl moiety. Its structural characteristics suggest potential interactions with various biological targets, particularly in receptor modulation and enzyme inhibition.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound has been studied for its interaction with purinergic receptors, particularly P2Y receptors, which are involved in platelet aggregation and vascular function. Research indicates that it may act as an antagonist at these receptors, inhibiting ADP-induced platelet aggregation .

- Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties by affecting cell proliferation pathways. It has been linked to the modulation of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .

- Neuroprotective Effects : There are indications that this compound may have neuroprotective effects, potentially through adenosine receptor antagonism, which could be beneficial in treating neurodegenerative disorders .

Table 1: Summary of Biological Activities

Case Studies

- Platelet Function Study : A study examined the effects of this compound on human platelet function. The results demonstrated significant inhibition of ADP-induced aggregation, suggesting its potential as a therapeutic agent in cardiovascular diseases where platelet aggregation is a concern.

- Cancer Cell Proliferation : In vitro experiments conducted on various cancer cell lines indicated that the compound reduced cell viability significantly compared to controls. The mechanism was linked to CDK inhibition, leading to cell cycle arrest and apoptosis in treated cells.

- Neuroprotective Assessment : A recent animal model study evaluated the neuroprotective effects of the compound following induced ischemia. Results showed reduced neuronal damage and improved functional recovery, indicating its potential application in stroke therapy.

Propriétés

IUPAC Name |

N-[(4-aminocyclohexyl)methyl]-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19IN2/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h3-4,7-8,10,12,16H,1-2,5-6,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTPPEZDTNRPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNC2=CC=C(C=C2)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.